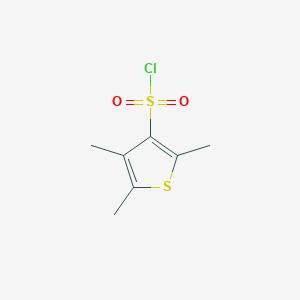

Trimethylthiophene-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

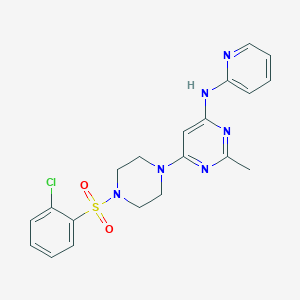

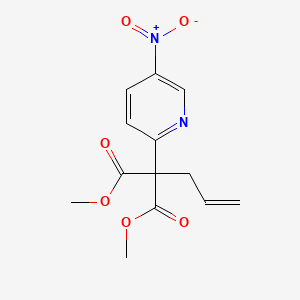

Trimethylthiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 98546-91-9 . It has a molecular weight of 224.73 and its IUPAC name is 2,4,5-trimethyl-3-thiophenesulfonyl chloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as Trimethylthiophene-3-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with a chlorinating agent like NaClO2 . The procedure is safe, environmentally benign, and yields a diverse range of sulfonyl chlorides .Molecular Structure Analysis

The InChI code for Trimethylthiophene-3-sulfonyl chloride is 1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Trimethylthiophene-3-sulfonyl chloride is an oil-like substance . It has a molecular weight of 224.73 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Trimethylthiophene-3-sulfonyl chloride: is utilized in the synthesis of various sulfonamide compounds, which are pivotal in pharmaceutical research . Sulfonamides have a long history of being used as antibacterial agents and continue to be explored for new therapeutic applications. The compound’s ability to act as a sulfonylating agent allows for the creation of diverse sulfonamide structures, potentially leading to novel drug candidates.

Material Science

In material science, trimethylthiophene-3-sulfonyl chloride serves as a precursor in the synthesis of thiophene-based polymers . These polymers exhibit unique electronic properties, making them suitable for use in organic semiconductors and conducting materials. The compound’s reactivity is exploited to introduce sulfonyl groups into polymer chains, thereby altering their physical and chemical properties.

Food Industry

Although direct applications of trimethylthiophene-3-sulfonyl chloride in the food industry are not well-documented, its derivatives, particularly sulfones, play a role in food preservation and packaging . Sulfones can be used as stabilizers and have potential applications in enhancing the shelf life of food products.

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, especially in the formation of sulfonyl chlorides, which are key intermediates in producing various chemical entities . Its reactive chloride group is essential for introducing sulfonyl functional groups into organic molecules, which is a critical step in synthesizing a wide range of chemical products.

Agriculture

In agriculture, sulfone derivatives, which can be synthesized using trimethylthiophene-3-sulfonyl chloride , are explored for their potential as agrochemicals . These compounds could be developed into pesticides or herbicides, contributing to crop protection and yield improvement.

Biochemistry Research

Trimethylthiophene-3-sulfonyl chloride: is also relevant in biochemistry research for the study of protein and enzyme interactions . The compound can be used to modify amino acids or peptides, which helps in understanding the structure-function relationships of biomolecules.

Safety and Hazards

Trimethylthiophene-3-sulfonyl chloride is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Wirkmechanismus

Target of Action

Trimethylthiophene-3-sulfonyl chloride is a complex chemical compound with a molecular weight of 224.73 The primary targets of this compound are currently unknown

Action Environment

The action, efficacy, and stability of Trimethylthiophene-3-sulfonyl chloride can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, it is known to be stored at a temperature of 4 degrees Celsius . .

Eigenschaften

IUPAC Name |

2,4,5-trimethylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIDLJGXGIFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylthiophene-3-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Triazol-1-yl)cyclopropyl]methanamine](/img/structure/B2875538.png)

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)